molecular formula C19H24N4O4S B6447076 6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline CAS No. 2640842-94-8

6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No. B6447076
CAS RN: 2640842-94-8
M. Wt: 404.5 g/mol
InChI Key: SNGBHPYBHIVKNH-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The presence of the dimethoxy groups at positions 6 and 7, a thiomorpholine carbonyl group, and a morpholinyl group at position 4 suggests that this compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazoline core with various substituents. The dimethoxy groups would likely contribute electron density to the aromatic system, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethoxy groups and the presence of the thiomorpholine and morpholine rings. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinazoline core and the various substituents would likely affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives have garnered attention due to their potential as anticancer agents. The compound’s structural features, including the quinazoline core and the thiomorpholine moiety, may contribute to its cytotoxic effects. Researchers have explored its activity against various cancer cell lines, investigating mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis .

Neuroprotective Effects

The presence of morpholine rings in the compound suggests possible neuroprotective properties. Studies have examined its impact on neuronal cell viability, oxidative stress, and neuroinflammation. The compound’s ability to modulate neurotransmitter receptors and protect against neurodegenerative conditions warrants further investigation .

Antimicrobial Activity

Quinazoline derivatives often exhibit antimicrobial effects. Researchers have evaluated this compound’s antibacterial and antifungal potential. Its unique substitution pattern may enhance activity against specific pathogens, making it a candidate for novel antimicrobial drug development .

Anti-inflammatory Properties

Given the carbonyl and thiomorpholine groups, this compound could possess anti-inflammatory properties. Investigations into its effects on inflammatory pathways, cytokine production, and immune responses are crucial. Potential applications include managing chronic inflammatory diseases .

properties

IUPAC Name

[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-3-6-27-17(11-23)19(24)22-4-7-28-8-5-22/h9-10,12,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBHPYBHIVKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinazoline

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